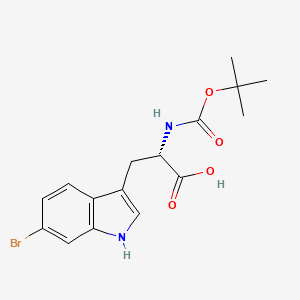

Boc-6-Bromo-L-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRGNBUFSULZAZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Tryptophan Derivatives in Biosynthesis and Synthetic Chemistry

The introduction of halogen atoms, such as bromine, into the tryptophan scaffold significantly alters its chemical and physical properties, leading to enhanced biological activities. tandfonline.comtechnologypublisher.com This has made halogenated tryptophan derivatives a focal point in both the study of natural biosynthetic pathways and the development of new synthetic methodologies.

In nature, halogenated tryptophans are precursors to a range of biologically active compounds, including certain peptide antibiotics. tandfonline.com The enzymatic machinery responsible for this, known as halogenases, has been extensively studied. nih.gov Researchers have harnessed these enzymes, particularly flavin-dependent halogenases, to develop sustainable and highly specific methods for producing halogenated tryptophans. nih.govnih.gov By engineering microorganisms like Escherichia coli, it is now possible to biosynthesize compounds such as 6-bromo-tryptophan directly from simple starting materials like glucose and halide salts. technologypublisher.comnih.govnih.govresearchgate.net This biosynthetic approach is often more environmentally friendly and cost-effective than traditional chemical synthesis, which can rely on harsh reagents. technologypublisher.com

In synthetic chemistry, halogenated tryptophans are prized for their ability to impart desirable characteristics to peptides and proteins. nih.gov The incorporation of these modified amino acids can lead to:

Enhanced Stability: The C-Br bond can increase the molecule's resistance to metabolic degradation.

Improved Bioavailability: Halogenation can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes. nih.govnih.gov

Modulated Bioactivity: The presence of a halogen can alter the way a peptide binds to its biological target, enhancing its affinity, selectivity, or efficacy. nih.govnih.gov

The bromine atom itself is a versatile functional group. It serves as a key reactive site for post-synthetic modifications, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyara coupling. nih.govnih.gov This allows chemists to attach a wide variety of other chemical groups to the tryptophan indole (B1671886) ring, creating a diverse library of novel compounds from a single halogenated precursor.

Properties of 6-Bromo-L-tryptophan

| Property | Value |

|---|---|

| Chemical Formula | C11H11BrN2O2 |

| Molecular Weight | 283.12 g/mol |

| Monoisotopic Mass | 282.00039 Da |

| Classification | Non-proteinogenic L-alpha-amino acid, Bromoindole |

Research Trajectories and Academic Relevance

Chemical Synthesis Strategies

Chemical synthesis provides a versatile toolbox for the preparation of this compound and its precursors. These methods offer a high degree of control over reaction conditions and substrate scope, enabling the synthesis of a wide range of tryptophan analogs.

Regioselective Indole Alkylation through Chiral Building Blocks

A key challenge in the synthesis of tryptophan derivatives is the regioselective alkylation of the indole nucleus. The indole ring possesses two potentially nucleophilic positions, C3 and N1, leading to mixtures of products. To achieve regioselectivity at the C3 position, methods employing chiral building blocks have been developed. One such approach involves the use of chiral cyclic sulfamidates as electrophiles. The reaction of an indole nucleophile with these chiral auxiliaries proceeds with high regioselectivity, affording the desired C3-alkylated product. This strategy has been successfully applied to the synthesis of various chiral tryptamines.

Another strategy involves the use of a palladium(II)-catalyzed norbornene-mediated reaction for the regioselective alkylation at the C-2 position of the indole ring of N-tert-butyloxycarbonyl (Boc)-protected (S)-tryptophan ethyl ester. This method is notable for its mild reaction conditions and tolerance of various functional groups, proceeding without racemization at the stereogenic center.

Enantioselective Approaches: Optical Resolution and Asymmetric Synthesis

Ensuring the enantiopurity of 6-bromo-L-tryptophan is crucial for its biological applications. Enantioselective approaches, including optical resolution and asymmetric synthesis, are employed to obtain the desired L-enantiomer.

Optical resolution is a classical method for separating enantiomers from a racemic mixture. In the context of 6-bromotryptophan synthesis, enzymatic optical resolution has proven to be an effective technique. For instance, the enzyme D-aminoacylase can be used for the kinetic resolution of N-acetyl-6-bromo-DL-tryptophan. The enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, leaving the desired N-acetyl-6-bromo-L-tryptophan unreacted. Subsequent deacetylation of the L-enantiomer yields 6-bromo-L-tryptophan. This chemoenzymatic approach provides access to enantiomerically pure 6-bromo-D-tryptophan and 6-bromo-L-tryptophan.

Asymmetric synthesis aims to directly produce the desired enantiomer. One strategy involves the enantioselective hydrogenation of a dehydroamino acid precursor in the presence of a chiral catalyst. This method has been utilized in the synthesis of various substituted tryptophans.

Direct Halogenation of L-Tryptophan Precursors

The direct and regioselective introduction of a bromine atom onto the indole ring of tryptophan precursors is a critical step. Electrophilic bromination of the electron-rich indole nucleus can lead to a mixture of isomers. However, by carefully selecting the brominating agent and reaction conditions, regioselective bromination can be achieved.

For instance, N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of indoles. The regioselectivity of the bromination can be influenced by the protecting groups on the indole nitrogen and the amino group, as well as the substituents on the indole ring. By optimizing these factors, it is possible to direct the bromination to the desired C6 position.

Below is a table summarizing the outcomes of direct bromination on different tryptophan precursors under various conditions.

| Precursor | Brominating Agent | Solvent | Position of Bromination | Reference |

| N-Acetyl-L-tryptophan | NBS | Acetic Acid | Mixture of 5- and 7-bromo | acs.org |

| Boc-L-tryptophan | NBS | CH2Cl2 | Primarily 2-bromo | acs.org |

| N-Boc-3-methylindole | NBS (radical conditions) | CCl4 | 3-(bromomethyl) | acs.org |

| N-Boc-3-methylindole | NBS (electrophilic conditions) | CH3CN | 2-bromo | acs.org |

N-Protection Strategies with tert-Butoxycarbonyl (Boc) Group

The protection of the α-amino group of tryptophan is essential during chemical synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions.

The introduction of the Boc group onto the amino group of 6-bromo-L-tryptophan is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine. This reaction proceeds smoothly to afford this compound in high yield. The Boc protecting group is orthogonal to many other protecting groups used in peptide synthesis, such as the Fmoc and Cbz groups, allowing for selective deprotection strategies.

Furthermore, the indole nitrogen can also be protected with a Boc group to modulate the reactivity of the indole ring. This protection can be achieved using Boc₂O and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The N-in-Boc group can influence the regioselectivity of subsequent reactions on the indole ring and can be removed with trifluoroacetic acid (TFA).

Convergent Synthesis of Complex Molecular Architectures Incorporating Bromotryptophan Moieties

Bromotryptophan moieties are found in a variety of complex natural products with interesting biological activities. Convergent synthesis has been employed to construct these molecules, where a this compound building block is incorporated into a larger molecular framework. For example, in the synthesis of certain marine peptides, a protected bromotryptophan derivative can be synthesized separately and then coupled with other amino acid fragments using standard peptide coupling techniques. This approach allows for the efficient assembly of complex peptide chains containing this unnatural amino acid. nih.gov

An example of a natural product containing a bromotryptophan moiety that can be synthesized via a convergent approach is Clavicipitic acid. researchgate.net The synthesis could involve the preparation of a brominated indole fragment and a separate chiral side-chain precursor, which are then coupled to form the final product.

Biocatalytic and Fermentative Production Platforms

In addition to chemical synthesis, biocatalytic and fermentative methods offer environmentally friendly and highly selective alternatives for the production of 6-bromo-L-tryptophan. These approaches leverage the power of enzymes and microorganisms to carry out specific chemical transformations.

Biocatalytic Synthesis

Biocatalysis utilizes isolated enzymes to perform specific reactions. Tryptophan halogenases are a class of enzymes that can regioselectively halogenate tryptophan. For example, the flavin-dependent halogenase Thal has been shown to brominate tryptophan at the 6-position. nih.govuni-bielefeld.de These enzymes can be used in vitro to produce 6-bromotryptophan from tryptophan and a bromide source. The high regioselectivity of these enzymes eliminates the need for protecting groups and complex purification steps often required in chemical synthesis.

The following table provides an overview of different tryptophan halogenases and their regioselectivity.

| Enzyme | Origin | Position of Halogenation | Reference |

| RebH | Lechevalieria aerocolonigenes | 7-position | frontiersin.org |

| Thal | Streptomyces sp. | 6-position | nih.govuni-bielefeld.de |

| PrnA | Pseudomonas fluorescens | 7-position | |

| PyrH | Streptomyces rugosporus | 5-position |

Fermentative Production

Fermentative production involves the use of engineered microorganisms to produce the desired compound from simple carbon and nitrogen sources. Strains of bacteria, such as Corynebacterium glutamicum, have been metabolically engineered to produce brominated tryptophan derivatives. frontiersin.orgnih.govnih.gov These engineered strains are equipped with the necessary biosynthetic pathways for tryptophan production, along with a heterologous halogenase enzyme to carry out the bromination step.

In a typical fermentation process, the engineered microorganism is cultured in a medium containing glucose, a nitrogen source, and sodium bromide. The cells first produce L-tryptophan, which is then converted to bromo-L-tryptophan by the expressed halogenase. This whole-cell biocatalytic approach offers a sustainable and scalable method for the production of brominated tryptophans. frontiersin.orgnih.govnih.gov Research has demonstrated the successful fermentative production of 7-bromo-L-tryptophan, with titers reaching up to 1.2 g/L in fed-batch fermentation. frontiersin.orgnih.gov

Enzymatic Optical Resolution using Specific Aminoacylases

Enzymatic optical resolution is a widely used method for the separation of racemates to obtain enantiomerically pure amino acids. This technique leverages the high stereoselectivity of enzymes, such as aminoacylases, which selectively catalyze the hydrolysis of the N-acyl group from only one enantiomer in a racemic mixture of N-acyl-DL-amino acids.

Recent research has focused on identifying novel aminoacylases with improved stability and activity for industrial applications. For instance, an aminoacylase (B1246476) from Paraburkholderia monticola has been characterized and shown to possess high temperature and pH stability, making it a promising candidate for scalable enzymatic resolutions. nih.gov

Key Features of Enzymatic Optical Resolution:

| Parameter | Description |

|---|---|

| Enzyme | L-Aminoacylase (e.g., from porcine kidney or microbial sources) |

| Substrate | N-acetyl-6-bromo-DL-tryptophan |

| Principle | Enantioselective hydrolysis of the N-acetyl group from the L-enantiomer |

| Products | 6-bromo-L-tryptophan and N-acetyl-6-bromo-D-tryptophan |

| Advantages | High enantioselectivity, mild reaction conditions, potential for recycling the D-enantiomer |

Application of Flavin-Dependent Tryptophan Halogenases for Regioselective Bromination

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds, including tryptophan. nih.govasm.org These enzymes offer a green alternative to chemical halogenation methods, which often lack selectivity and require harsh reagents. nih.gov The tryptophan 6-halogenase, Thal, from the bacterium Streptomyces albogriseolus, is particularly relevant for the synthesis of 6-bromo-tryptophan. nih.gov

The regioselectivity of tryptophan halogenases is determined by the positioning of the tryptophan substrate within the enzyme's active site. nih.gov In Thal, the indole ring of tryptophan is oriented in such a way that the C6 position is brought into close proximity to the catalytic lysine (B10760008) residue, facilitating electrophilic bromination at this specific site. nih.gov Structural studies have revealed that the binding pose of the substrate is a key determinant of regioselectivity. nih.gov

Protein engineering has been employed to alter and improve the regioselectivity of these enzymes. By comparing the active site of Thal with that of the tryptophan 7-halogenase, RebH, researchers have successfully switched the regioselectivity of Thal from the C6 to the C7 position by mutating just a few key amino acids. nih.govresearchgate.net This highlights the potential for tailoring flavin-dependent halogenases to produce a variety of specifically halogenated tryptophan derivatives. Two point mutations, G113S and G469S, have been shown to further improve the regioselectivity of Thal. uni-bielefeld.de

Regioselectivity of Tryptophan Halogenases:

| Enzyme | Source Organism | Natural Regioselectivity | Engineered Regioselectivity |

|---|---|---|---|

| Thal | Streptomyces albogriseolus | C6-halogenation nih.gov | Switched to C7-halogenation through site-directed mutagenesis nih.govresearchgate.net |

| RebH | Lechevalieria aerocolonigenes | C7-halogenation | - |

Engineered Tryptophan Synthase Variants in C-C Bond Formation

Tryptophan synthase (TrpS) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the final step in tryptophan biosynthesis: the condensation of indole and L-serine to form L-tryptophan. The β-subunit of this enzyme, TrpB, is responsible for the C-C bond formation. Through directed evolution and protein engineering, TrpB has been transformed into a versatile biocatalyst for the synthesis of a wide range of non-canonical amino acids, including halogenated tryptophans.

Engineered TrpB variants can accept various substituted indoles as substrates in place of indole. For the synthesis of 6-bromo-L-tryptophan, 6-bromoindole (B116670) and L-serine are used as the starting materials. The engineered TrpB variant facilitates the stereoselective condensation of these two substrates to directly produce 6-bromo-L-tryptophan with high enantiopurity. This one-step enzymatic synthesis is highly efficient and avoids the need for a separate resolution step. The resulting 6-bromo-L-tryptophan can then be Boc-protected.

Optimized Microbial Fermentation for Scalable Production

For the large-scale and cost-effective production of 6-bromo-L-tryptophan, microbial fermentation using metabolically engineered microorganisms is a promising approach. Strains of Escherichia coli and Corynebacterium glutamicum, which are commonly used for the industrial production of amino acids, have been engineered to produce halogenated tryptophans.

The general strategy involves introducing the genes for a tryptophan halogenase, such as Thal, and a flavin reductase into a host strain that has been optimized for high-level L-tryptophan production. The host strain is typically engineered to have enhanced precursor supply and reduced byproduct formation. By cultivating these engineered strains in a fermenter with a suitable medium containing a bromide source, the cells can produce L-tryptophan, which is then intracellularly brominated at the C6 position by the expressed halogenase.

Recent studies have demonstrated the successful production of halogenated tryptophans in engineered E. coli. For example, an efficient production of 6-bromoindirubin from tryptophan was achieved in E. coli by constructing a multi-enzyme cascade involving a tryptophan 6-halogenase. nih.gov This demonstrates the feasibility of producing 6-brominated tryptophan derivatives in a whole-cell system. Fed-batch fermentation strategies in bioreactors have been shown to significantly increase the production titers of L-tryptophan in engineered E. coli, with one study achieving a concentration of 34.1 g·L⁻¹ L-tryptophan. nih.gov

Metabolic Engineering Strategies for Tryptophan Production in E. coli :

| Strategy | Description | Target Genes/Pathways |

|---|---|---|

| Introduction of anti-feedback inhibition mutations | Preventing the end-product L-tryptophan from inhibiting key enzymes in its own biosynthetic pathway. nih.gov | trpE, aroG |

| Overexpression of key rate-limiting enzymes | Increasing the metabolic flux towards L-tryptophan by boosting the activity of bottleneck enzymes. nih.govnih.gov | tktA, ppsA, tryptophan operon (trpLEDCBA) |

| Blockage of competitive and catabolic pathways | Diverting metabolic intermediates away from competing pathways and preventing the degradation of L-tryptophan. nih.gov | tnaA (tryptophanase), pathways for phenylalanine and tyrosine synthesis |

| Enhancement of precursor supply | Increasing the availability of precursors such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate. nih.gov | tktA, ppsA |

Chemoenzymatic Cascades for Enantiopure Halotryptophans

Chemoenzymatic cascades combine the advantages of both chemical and enzymatic synthesis to create efficient and elegant routes to complex molecules. nih.gov These cascades can be performed in a single pot, which minimizes waste and simplifies purification. nih.gov

A potential chemoenzymatic cascade for the synthesis of this compound could start with the enzymatic synthesis of 6-bromoindole from indole using an engineered halogenase. The 6-bromoindole could then be directly converted to 6-bromo-L-tryptophan in the same pot using an engineered tryptophan synthase and L-serine. Finally, the Boc-protection could be achieved through the addition of di-tert-butyl dicarbonate.

A notable example of a multi-enzyme cascade for a related compound is the production of 6-bromoindirubin in E. coli. nih.gov This process utilizes four different enzymes in a whole-cell system to convert tryptophan into the final product, demonstrating the power of enzymatic cascades for the synthesis of complex halogenated indole derivatives. nih.gov

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Sustainability

The choice of synthetic pathway for this compound depends on several factors, including the desired scale of production, cost considerations, and environmental impact.

Efficiency: Microbial fermentation and chemoenzymatic cascades offer the potential for high efficiency and scalability. Fermentation can directly produce large quantities of the desired product from simple carbon sources. Chemoenzymatic cascades can be highly efficient by minimizing intermediate purification steps. Enzymatic resolution is also efficient, especially if the undesired enantiomer can be racemized and recycled.

Selectivity: Biocatalytic methods, in general, offer superior selectivity compared to traditional chemical synthesis. Flavin-dependent halogenases provide excellent regioselectivity for the bromination of the tryptophan ring. Engineered tryptophan synthases and aminoacylases exhibit near-perfect enantioselectivity.

Sustainability: Biocatalytic and fermentative methods are generally more sustainable than traditional chemical synthesis. tudelft.nltudelft.nl They operate under mild conditions (ambient temperature and pressure, neutral pH), use water as a solvent, and employ renewable and biodegradable catalysts (enzymes). tudelft.nl This reduces energy consumption and the generation of hazardous waste. tudelft.nl The use of whole-cell biocatalysts in fermentation further enhances sustainability by providing in situ cofactor regeneration.

Comparison of Synthetic Methodologies:

| Methodology | Key Advantages | Key Disadvantages | Efficiency | Selectivity | Sustainability |

|---|---|---|---|---|---|

| Enzymatic Optical Resolution | High enantioselectivity, applicable to racemic mixtures. | Requires a separate synthesis of the racemic precursor; theoretical max yield of 50% without racemization. | Moderate to High | Excellent (Enantio) | High |

| Tryptophan Halogenases | High regioselectivity, mild reaction conditions. | Requires a source of L-tryptophan; potential for side products. nih.gov | High | Excellent (Regio) | Very High |

| Engineered Tryptophan Synthase | Direct synthesis of the enantiopure product from simple precursors. | Requires protein engineering and optimization of the enzyme. | High | Excellent (Enantio & Regio) | Very High |

| Microbial Fermentation | Scalable, cost-effective, uses simple starting materials. | Requires extensive metabolic engineering and process optimization. | Very High | Excellent (Enantio & Regio) | Very High |

| Chemoenzymatic Cascades | High efficiency (one-pot), combines the best of chemical and enzymatic synthesis. | Requires careful optimization of reaction conditions for compatibility of all steps. | Very High | Excellent (Enantio & Regio) | High |

Chemical Reactivity and Advanced Derivatization of Boc 6 Bromo L Tryptophan

Fundamental Reaction Pathways of Brominated Indole (B1671886) Systems

The bromine substituent on the indole ring of Boc-6-bromo-L-tryptophan governs its fundamental reactivity, opening avenues for various transformations. The electron-rich nature of the indole ring, influenced by the bromine atom, dictates the pathways for oxidative, reductive, and nucleophilic substitution reactions.

Oxidative and Reductive Transformations

The brominated indole system of this compound is susceptible to oxidative conditions, which can lead to a variety of products. The oxidation of indoles can result in the formation of oxindoles, among other derivatives. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, the general principles of indole oxidation suggest that the C2 and C3 positions of the indole ring are the most likely sites of oxidation. The presence of the bromine atom can influence the regioselectivity of these reactions.

Reductive transformations of brominated indoles can lead to debromination. For instance, the use of reducing agents like lithium aluminum hydride has been shown to cause the loss of bromine from 6-bromoindole (B116670) derivatives during the synthesis of 6-bromotryptamine. diva-portal.org This highlights the importance of choosing appropriate reducing agents to avoid undesired side reactions when manipulating other functional groups within the this compound molecule.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the brominated indole ring of this compound are a key feature of its chemical reactivity. The bromine atom can be displaced by a variety of nucleophiles, typically facilitated by a transition metal catalyst. These reactions allow for the introduction of diverse functional groups at the 6-position of the tryptophan side chain. While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the use of catalysts significantly expands the scope of possible transformations.

Palladium-Catalyzed Cross-Coupling Reactions of Bromotryptophan Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, providing access to a vast array of novel tryptophan derivatives.

Suzuki-Miyaura Cross-Coupling in Functionalization Strategies

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for the arylation of bromotryptophan derivatives. This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester. Studies have demonstrated the successful application of Suzuki-Miyaura coupling to Nα-Boc-protected bromotryptophan, allowing for the introduction of various aryl and heteroaryl groups. nih.govd-nb.info These reactions are often carried out under mild conditions, which is crucial for preserving the integrity of the amino acid and its protecting groups. The use of ligand-free palladium nanoparticles has been shown to be an efficient catalytic system for this transformation, even at ambient temperatures and in aqueous, aerobic conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromotryptophan Derivatives

| Bromotryptophan Derivative | Boronic Acid | Catalyst System | Reaction Conditions | Product | Yield | Reference |

| Nα-Boc-7-bromo-L-tryptophan | Phenylboronic acid | Pd-nanoparticles | Water, 40°C | Nα-Boc-7-phenyl-L-tryptophan | - | nih.gov |

| Nα-Fmoc-7-bromo-L-tryptophan | Phenylboronic acid | Pd-nanoparticles | Water, 40°C | Nα-Fmoc-7-phenyl-L-tryptophan | - | nih.gov |

| L-7-bromotryptophan | para-tolylboronic acid | Pd-nanoparticles | Water, 80°C | L-7-(p-tolyl)tryptophan | - | nih.gov |

| L-7-bromotryptophan | 3-acetamidophenylboronic acid | Pd-nanoparticles | Water, 80°C | L-7-(3-acetamidophenyl)tryptophan | - | nih.gov |

| Nα-Boc-7-bromotryptophan methyl ester | Various alkyl iodides (via Negishi) | Pd catalyst | 37°C | Nα-Boc-7-alkyl-L-tryptophan methyl ester | 52-83% | d-nb.info |

Sonogashira and Mizoroki-Heck Coupling for Arylation and Alkenylation

The Sonogashira coupling reaction provides a powerful method for the introduction of alkyne moieties onto the tryptophan scaffold. This palladium- and copper-co-catalyzed reaction couples the brominated indole with a terminal alkyne. This transformation has been successfully applied to unprotected halotryptophans and tryptophan-containing tripeptides, demonstrating its utility in modifying more complex biomolecules. The resulting alkynylated tryptophans can serve as versatile intermediates for further functionalization, for example, through click chemistry.

The Mizoroki-Heck reaction, another palladium-catalyzed process, enables the alkenylation of bromotryptophan derivatives by coupling with an alkene. This reaction has been reported for the derivatization of unprotected 7-bromo-tryptophan with various styrenes, leading to fluorogenic products. nih.gov The reaction conditions for Mizoroki-Heck couplings can be adapted for aqueous media, enhancing their biocompatibility. st-andrews.ac.uk While the direct Mizoroki-Heck coupling of this compound is not explicitly detailed, the successful application to similar substrates suggests its feasibility. nih.gov

Table 2: Examples of Sonogashira and Mizoroki-Heck Couplings with Bromotryptophan Derivatives

| Reaction | Bromotryptophan Derivative | Coupling Partner | Catalyst System | Reaction Conditions | Product | Reference |

| Sonogashira | Unprotected halotryptophans | Terminal alkynes | Pd/Cu catalyst | - | Alkynylated tryptophans | - |

| Mizoroki-Heck | Unprotected 7-bromo-tryptophan | Styrenes | Pd catalyst | - | Tryptophan-7-styrene derivatives | nih.gov |

| Mizoroki-Heck | N-Boc-4-bromo-tryptophan | Acrylic acid | Na2PdCl4, ligand | Water/acetonitrile (B52724), 90°C, microwave | Alkenylated tryptophan derivative | st-andrews.ac.uk |

Advanced Derivatization in Peptide Chemistry

This compound is a valuable building block in peptide chemistry, enabling the synthesis of peptides with unique properties and functionalities. The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols. peptide.com The bromine atom serves as a handle for post-synthetic modification, allowing for the introduction of various functionalities into the peptide sequence.

The natural occurrence of 6-bromotryptophan in marine cone snail venom highlights its biological significance. researchgate.net This post-translational modification underscores the potential for creating novel peptide therapeutics and research tools by incorporating this modified amino acid. The ability to perform cross-coupling reactions on peptides containing bromotryptophan opens up possibilities for creating peptide libraries with diverse side-chain modifications. This late-stage functionalization approach is a powerful strategy for optimizing the biological activity, stability, and pharmacokinetic properties of peptides. For example, peptides containing this compound can be synthesized on a solid support, and the bromine atom can then be functionalized using palladium-catalyzed reactions before or after cleavage from the resin. This allows for the creation of peptides with tailored properties for various applications in drug discovery and chemical biology.

Orthogonal Protecting Group Strategies in Solid-Phase Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the concept of "orthogonality" is fundamental. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other groups. mdpi.comnih.gov This principle allows for the selective deprotection of specific sites on a growing peptide chain, enabling complex modifications such as branching, cyclization, or the attachment of labels. mdpi.com this compound is well-suited for such strategies due to the differential chemical stability of the Boc group and the carbon-bromine bond.

The Boc group is an acid-labile protecting group used for the temporary protection of the α-amino function of amino acids. acs.org During Boc-based SPPS, the peptide chain is elongated in cycles, with each cycle involving the removal of the N-terminal Boc group to allow for the coupling of the next amino acid. acs.orgnih.gov This deprotection is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). acs.orgnih.gov

Crucially, the carbon-bromine bond on the indole ring of 6-bromo-L-tryptophan is stable under these acidic deprotection conditions. It is also stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for the removal of the fluorenylmethoxycarbonyl (Fmoc) group, which represents the other major orthogonal protecting group strategy in SPPS. mdpi.com This stability means that the 6-bromo-L-tryptophan residue can be incorporated at any desired position in the peptide sequence, and the bromine atom will be retained throughout the synthesis, serving as a latent chemical handle for post-synthetic modifications.

The combination of the acid-labile Boc group and the stable bromo-substituent exemplifies a quasi-orthogonal system. While both the Boc group and some side-chain protecting groups (like benzyl, Bzl) are removed by acid, their lability differs significantly. The Boc group can be cleaved with moderate acid (e.g., 50% TFA), whereas more robust acid-labile groups require much stronger acids like hydrofluoric acid (HF) for cleavage. acs.org The C-Br bond, however, is resistant to both conditions, ensuring its integrity until it is targeted for a specific chemical transformation. This orthogonality is the key that unlocks the potential for the site-selective modifications discussed in the following section.

Site-Selective Functionalization of Peptides and Proteins via Bromine Activation

The bromine atom at the C6 position of the tryptophan indole ring is not merely a passive structural element; it is an activatable handle for introducing a diverse array of chemical moieties with high precision. This site-selective functionalization is predominantly achieved through palladium-catalyzed cross-coupling reactions, which have become an indispensable tool for modifying peptides and proteins under mild conditions. mdpi.comox.ac.uk The Suzuki-Miyaura and Sonogashira reactions are two of the most prominent examples applied to 6-bromotryptophan-containing peptides. mdpi.comrsc.org

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling an organohalide (in this case, the 6-bromotryptophan residue) with an organoboron compound, such as a boronic acid. nih.gov This reaction has been successfully applied to peptides synthesized on solid support (on-resin) as well as in solution phase after cleavage from the resin. nih.govnih.gov The reaction is valued for its tolerance of various functional groups present in peptides and its compatibility with aqueous solvent systems. mdpi.comnih.gov

For instance, peptides containing 6-bromotryptophan have been synthesized using Fmoc/tBu SPPS and then subjected to on-resin Suzuki-Miyaura coupling. nih.gov Typical conditions involve a palladium source like Pd₂(dba)₃, a water-soluble phosphine (B1218219) ligand such as sulfonated SPhos (sSPhos), and a mild base in a mixed solvent system. nih.gov This methodology has been used to create stapled peptides by reacting the 6-bromotryptophan side chain with another amino acid residue containing a boronic acid, thereby forming a macrocyclic bridge. nih.gov

| Parameter | Condition | Reference |

| Reaction Type | On-resin Suzuki-Miyaura Coupling | nih.gov |

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | nih.gov |

| Ligand | Sulfonated SPhos (sSPhos) | nih.gov |

| Base | Potassium Fluoride (KF) or Potassium Phosphate (B84403) (K₃PO₄) | nih.govnih.gov |

| Solvent | Dimethoxyethane/Ethanol/Water mixtures | nih.gov |

| Temperature | Ambient to 40 °C | nih.gov |

Sonogashira Cross-Coupling:

The Sonogashira reaction provides a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction has been effectively used to diversify unprotected halotryptophans, including 6-bromotryptophan, and peptides containing these residues, often in aqueous media. rsc.orgnih.gov The introduction of an alkyne group offers a gateway for further modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). acs.org

Successful Sonogashira coupling on peptides containing 6-bromotryptophan has been demonstrated using palladium catalysts in combination with specialized ligands. nih.govnih.gov The reaction conditions are optimized to be mild enough to preserve the integrity of the peptide. nih.gov For example, a system using [PdCl₂(CH₃CN)₂] as the catalyst, sXPhos as the ligand, and cesium carbonate as the base in a water/acetonitrile mixture has been shown to efficiently couple various terminal alkynes to the 6-bromo position of tryptophan within a peptide. nih.govnih.gov

| Parameter | Condition | Reference |

| Reaction Type | Sonogashira Coupling | nih.govnih.gov |

| Palladium Source | Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(CH₃CN)₂]) | nih.govnih.gov |

| Ligand | sXPhos | nih.govnih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | nih.govnih.gov |

| Solvent | Acetonitrile/Water mixture | nih.govnih.gov |

| Temperature | 65 - 100 °C (often with microwave heating) | nih.govnih.gov |

The ability to use the bromine atom of this compound as a specific reaction site for powerful C-C bond-forming reactions underscores its value in advanced peptide chemistry. By combining orthogonal protecting group strategies during synthesis with post-synthetic, site-selective cross-coupling reactions, researchers can generate complex, functionalized peptides with tailored properties for a wide range of applications in chemical biology and materials science.

Applications in Specialized Academic Research Disciplines

Chiral Building Block in Asymmetric Organic Synthesis

The enantiopure nature of Boc-6-bromo-L-tryptophan makes it an important chiral building block in asymmetric organic synthesis. In this context, the compound serves as a defined stereochemical starting point for the construction of complex molecules where precise three-dimensional arrangement is critical for function. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is crucial, as it allows for the selective manipulation of other parts of the molecule without compromising the stereocenter's integrity. rsc.org

The synthesis of unnatural, enantiomerically pure tryptophan derivatives often relies on methodologies that control stereochemistry, such as using chiral auxiliaries or developing asymmetric catalytic platforms. nih.govnih.govacs.org Starting with a pre-existing chiral molecule like this compound can streamline these synthetic routes. For instance, in the synthesis of novel tryptophan analogues, having a defined stereocenter allows chemists to focus on modifying the indole (B1671886) ring or the carboxylic acid moiety. elsevierpure.com The bromine atom at the 6-position of the indole ring offers a reactive handle for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse aromatic and other functional groups to create novel, bulky, and hydrophobic tryptophan derivatives with high enantiomeric purity. elsevierpure.com This approach provides access to compounds that are valuable for structure-activity relationship studies and the development of new therapeutic agents.

Precursor for Natural Product Total Synthesis and Analogue Design

The halogenated indole motif is a recurring feature in a variety of bioactive natural products. This compound serves as a key precursor for the laboratory synthesis of these complex molecules and their designed analogues, facilitating both mechanistic studies and the creation of novel therapeutic leads. purdue.edu

Understanding how organisms produce halogenated tryptophans is crucial for harnessing these biosynthetic pathways for biotechnological applications. nih.gov Research has focused on flavin-dependent halogenase enzymes (FDHs), which catalyze the regiospecific halogenation of tryptophan. nih.govbohrium.com Scientists have successfully engineered autonomous E. coli strains capable of biosynthesizing halogenated tryptophans, including 6-chloro-tryptophan and 6-bromo-tryptophan, from simple starting materials like glucose. bohrium.comtechnologypublisher.com

These engineered microbial systems provide a platform to study the mechanisms and efficiencies of different halogenases. nih.govnih.gov By expressing tryptophan 6-halogenases, such as SttH, researchers can achieve the selective biosynthesis of 6-bromotryptophan. bohrium.comresearchgate.net This work not only illuminates the natural biosynthetic processes but also provides a sustainable and environmentally friendly method for producing valuable halogenated amino acids, which are precursors for pharmaceuticals and agrochemicals. technologypublisher.com

Table 1: Engineered Systems for Halogenated Tryptophan Biosynthesis

| Organism | Engineered Component(s) | Product(s) | Reference(s) |

|---|---|---|---|

| E. coli | Tryptophan 6-halogenase (SttH), Flavin reductase (Fre) | 6-chloro-tryptophan, 6-bromo-tryptophan | nih.gov, bohrium.com |

| E. coli | Tryptophan 7-halogenase (RebH), Flavin reductase (Fre) | 7-chloro-tryptophan, 7-bromo-tryptophan | nih.gov, bohrium.com |

| E. coli | Deletion of tnaA and trpR genes, feedback-resistant mutations | Various halogenated tryptophan derivatives | technologypublisher.com |

This compound is an essential starting material for the total synthesis of complex natural products that feature a 6-bromoindole (B116670) core. rsc.org Many bioactive indole alkaloids, which exhibit a wide range of pharmacological activities including antitumor and antimicrobial properties, are derived from tryptophan. nih.govmdpi.com The synthesis of these alkaloids, such as those in the diketopiperazine class, often involves the coupling of protected amino acids. mdpi.comresearchgate.net The use of a brominated tryptophan precursor, like 4-bromo tryptophan methyl ester, has been documented in the synthesis of alkaloids like griseofamine B. nih.gov Similarly, this compound provides direct access to the 6-bromo-substituted scaffold, facilitating the synthesis of other members of this family.

Furthermore, many non-ribosomal peptides (NRPs)—a class of secondary metabolites with diverse biological activities—incorporate unusual, non-proteinogenic amino acids. wikipedia.orgresearchgate.net A notable example is a sleep-inducing peptide isolated from the venom of the fish-hunting cone snail Conus radiatus, which contains three residues of 6-bromotryptophan. nih.gov The synthesis of this peptide and its analogues for further study relies on solid-phase peptide synthesis (SPPS), where this compound serves as the protected building block for incorporating the halogenated residue into the peptide chain.

Table 2: Examples of Natural Products Containing Halogenated Tryptophan

| Compound Name | Source Organism | Class | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| "Light sleeper" peptide (r7a conotoxin) | Conus radiatus (venom) | Peptide | Three 6-bromotryptophan residues | nih.gov |

| Griseofamine B | Penicillium griseofulvum | Indole-tetramic acid alkaloid | 4-bromoindole core | nih.gov |

| Bis(6-bromo-1H-indol-3-yl)methanone | Synthetic precursor for echinosulfone A | Bis-indole alkaloid | Two 6-bromoindole units | nih.gov |

Protein Engineering and Probe Development for Biochemical Systems

The introduction of noncanonical amino acids into proteins is a powerful strategy for probing and engineering protein function. This compound is central to these efforts, both as a residue for incorporation and as a precursor for specialized biochemical probes.

Genetic code expansion technology allows for the site-specific incorporation of noncanonical amino acids, such as 6-bromotryptophan, into proteins in living cells. bohrium.comnih.gov This is achieved by creating engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize the unnatural amino acid and direct its insertion in response to a specific codon (e.g., the amber stop codon). nih.gov Researchers have successfully developed autonomous E. coli strains that can both biosynthesize 6-bromotryptophan and incorporate it into target proteins with high efficiency and fidelity. nih.govbohrium.com

Incorporating 6-bromotryptophan allows scientists to study how halogenation affects protein structure, stability, and function. nih.govnih.gov The bromine atom can alter the electronic properties of the indole ring, influence protein-protein interactions, or serve as a heavy-atom label for X-ray crystallography. The natural occurrence of 6-bromotryptophan in bioactive peptides further underscores its importance in modulating biological activity. nih.gov

This compound and its derivatives are valuable for creating probes to study biochemical systems. The bromine atom significantly influences the photophysical properties of the tryptophan indole ring. Due to the "heavy-atom effect," the presence of bromine enhances the rate of intersystem crossing from the excited singlet state to the triplet state, leading to increased phosphorescence. researchgate.net This property makes 6-bromotryptophan a useful intrinsic phosphorescent probe when incorporated into proteins, allowing for the study of protein dynamics and interactions. researchgate.net

In addition to its phosphorescent properties, the 6-bromoindole moiety can be a precursor for fluorescent probes. nih.gov The bromine atom can be replaced through cross-coupling reactions to attach various fluorophores or other reporter groups. This synthetic flexibility allows for the creation of custom probes designed for specific biological research applications, such as imaging and biomolecular detection.

Investigation of Non-Covalent Interactions, including π-Cation Stacking, in Biological Contexts

This compound serves as a sophisticated chemical probe for dissecting non-covalent interactions that are fundamental to molecular recognition in biological systems. The indole side chain of tryptophan is frequently involved in crucial π-interactions, such as π-π stacking and cation-π interactions, which stabilize protein structures and mediate protein-ligand binding. acs.orgnih.gov The introduction of a bromine atom at the 6-position of the indole ring, combined with the Boc (tert-butyloxycarbonyl) protecting group on the α-amino group, allows researchers to systematically modulate the electronic and steric properties of the tryptophan residue.

Furthermore, peptides containing Boc-protected tryptophan derivatives are utilized to study non-covalent binding to macromolecules like DNA and RNA. technologypublisher.com These interactions are vital for processes such as DNA transcription and replication. technologypublisher.com The Boc group facilitates synthesis and handling, and its subsequent removal allows the peptide to engage in specific non-covalent interactions, such as stacking between the aromatic indole ring and the nucleobases of polynucleotides. acs.orgtechnologypublisher.com

Table 1: Probing Non-Covalent Interactions with Tryptophan Analogs

| Research Area | Role of Tryptophan Analog | Interaction Studied | Key Finding |

|---|---|---|---|

| Protein-Ligand Binding | Modulates electron density of the indole ring | π-π Stacking / Cation-π | Halogenation allows quantification of electrostatic contributions to binding energy. nih.gov |

| Peptide-Polynucleotide Recognition | Provides aromatic surface for interaction | Stacking Interactions | Tryptophan-containing peptides engage in non-covalent binding with DNA/RNA nucleobases. acs.orgtechnologypublisher.com |

| Protein Structural Stability | Participates in intramolecular bonds | Cation-π | Interactions between aromatic (Trp) and basic (Arg/Lys) residues stabilize protein folds. |

Enzyme Mechanism Elucidation via Substrate and Inhibitor Analogs

The unique structure of this compound makes it a valuable tool for elucidating enzyme mechanisms, where it can act as either a substrate analog or an inhibitor analog. By incorporating this non-canonical amino acid into synthetic peptides or using it as a standalone molecule, researchers can probe the active sites of enzymes to understand substrate specificity, catalytic mechanisms, and allosteric regulation.

As a substrate analog, the compound can help define the steric and electronic requirements of an enzyme's active site. For example, studies on an engineered subunit of tryptophan synthase, an enzyme that normally catalyzes the condensation of indole and L-serine, revealed that it had no activity with 5-chloro-, 5-bromo-, and 6-hydroxyindoles. nih.gov This finding indicates high specificity and steric constraints within the active site. By testing this compound with various enzymes, scientists can similarly map the geometric and chemical tolerances of a catalytic pocket. The Boc group provides a bulky, hydrophobic moiety that can probe specific sub-sites within an active site, while the bromo-indole reports on electronic sensitivity.

Conversely, when this compound or its derivatives act as inhibitors, they can provide critical insights into enzyme function. Halogenated tryptophan derivatives have been investigated as potential inhibitors for enzymes like tryptophan 2,3-dioxygenase (TDO), a target in cancer therapy. vectorlabs.com While specific studies on this compound are limited, the principle involves using the analog to occupy the active site, thereby blocking the binding of the natural substrate. Kinetic analysis of this inhibition (e.g., determining whether it is competitive, non-competitive, or uncompetitive) can reveal details about the enzyme's mechanism of action and the different conformational states it adopts during catalysis.

The synthesis of this compound itself can rely on enzymatic processes. For instance, 6-bromo-L-tryptophan can be produced via the enzymatic optical resolution of N-acetyl-6-bromo-DL-tryptophan using an acylase, after which the amino group is protected with a Boc group. researchgate.net This highlights the stereo-specific interactions between tryptophan analogs and enzymes.

Table 2: Application of Tryptophan Analogs in Enzymology

| Application | Method | Information Gained | Example Enzyme System |

|---|---|---|---|

| Substrate Specificity | Introduce analog as a potential substrate. | Determines steric and electronic tolerance of the enzyme's active site. | Tryptophan Synthase nih.gov |

| Inhibition Studies | Use analog to block the active site. | Elucidates binding modes and mechanism of inhibition (e.g., competitive). | Tryptophan 2,3-dioxygenase vectorlabs.com |

| Stereo-selectivity | Employ enzymes for synthesis or resolution. | Reveals an enzyme's ability to distinguish between stereoisomers of the analog. | D-aminoacylase researchgate.net |

Mechanistic Studies in Pharmaceutical Development (Preclinical Research Focus)

In the realm of preclinical pharmaceutical development, this compound and related halogenated amino acids are employed in mechanistic studies to design more effective therapeutics. The incorporation of a halogen atom and a Boc protecting group can significantly alter the physicochemical properties of a parent molecule, which is a key strategy in drug discovery. technologypublisher.com

The 6-bromo-indole core structure has shown direct relevance in preclinical research. A study on 6-bromotryptamine derivatives found that they could act as potent antagonists for the 5-hydroxytryptamine type 2A (5-HT2A) receptor, a key target in the development of antipsychotic agents. nih.gov In this study, modifying the side chain attached to the amino group systematically altered the antagonist activity, with 6-bromo-N-hexanoyltryptamine showing the most effective inhibition. nih.gov Such research provides a clear mechanistic rationale for using this compound as a scaffold or building block in the synthesis of new chemical entities for neurological disorders.

The Boc group also plays a crucial role in these preclinical studies. Beyond its function as a protecting group in synthesis, it can modify a molecule's properties to enhance bioavailability and efficacy. vectorlabs.com Recent preclinical research has demonstrated that Boc-protected dipeptides containing tryptophan exhibit broad-spectrum anti-bacterial activity and the ability to disrupt biofilms. nih.gov These molecules were shown to be non-cytotoxic and non-hemolytic, making them promising candidates for further development. nih.gov Such studies underscore the utility of Boc-protected amino acid derivatives like this compound in mechanistic investigations aimed at developing new anti-infective agents.

Advanced Analytical Methodologies for Research Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for evaluating the purity of Boc-6-Bromo-L-tryptophan and for separating its enantiomers. Reversed-phase HPLC (RP-HPLC) is commonly employed for purity assessment, typically utilizing a C18 column. frontiersin.org The separation is achieved using a gradient elution system, often a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. frontiersin.org Detection is commonly performed using a UV detector, as the indole (B1671886) ring of the tryptophan derivative absorbs UV light, typically around 280 nm.

Chiral separations are critical to ensure the enantiomeric purity of the L-isomer, especially after synthetic steps that could risk racemization. While direct separation of the Boc-protected amino acid is common, an alternative approach involves derivatization with a chiral reagent. However, direct methods using chiral stationary phases (CSPs) are often preferred. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), have proven effective for the chiral analysis of N-Boc amino acids in reversed-phase mode. sigmaaldrich.com Another successful approach for similar halogenated tryptophan derivatives involves using zwitterionic CSPs, such as those derived from Cinchona alkaloids, with a mobile phase containing additives like formic acid and diethylamine (B46881) to achieve effective separation of enantiomers. nih.govnih.gov

| Analysis Type | Column Type | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| Purity Assessment (Reversed-Phase) | C18 (e.g., 5 µm, 4.6 x 250 mm) | Gradient of Water/Acetonitrile with 0.1% TFA | UV at 280 nm | frontiersin.org |

| Chiral Separation (Direct) | Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) | Reversed-phase mode (e.g., Methanol/Water with buffers) | UV | sigmaaldrich.com |

| Chiral Separation (Analog-based) | Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) | Methanol/H₂O (98/2) with 50 mM Formic Acid & 25 mM Diethylamine | UV | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural confirmation of this compound. mdpi.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom. mdpi.com The ¹H NMR spectrum would show characteristic signals for the protons on the indole ring, the α-carbon, the β-protons, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The substitution of bromine at the C6 position causes specific shifts in the aromatic proton signals compared to unsubstituted tryptophan.

For complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. frontiersin.org These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

Isotopic labeling, where atoms like ¹³C or ¹⁵N are incorporated into the molecule, can be used for advanced NMR studies. unl.ptbeilstein-journals.org While typically applied to larger biomolecules, a ¹⁵N-labeled this compound could be synthesized and used to monitor its incorporation into peptides or to study its interactions with biological targets using ¹H-¹⁵N HSQC experiments, which provide information on binding sites and conformational changes. nih.gov

| NMR Experiment | Purpose | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Initial structural assessment | Chemical shifts and coupling constants of protons. | frontiersin.org |

| ¹³C NMR | Carbon backbone analysis | Chemical shifts of all carbon atoms. | frontiersin.org |

| 2D COSY | Proton connectivity | Identifies adjacent protons (e.g., within the amino acid side chain). | frontiersin.org |

| 2D HSQC/HMQC | Direct H-C correlation | Assigns protons to their directly attached carbons. | frontiersin.org |

| 2D HMBC | Long-range H-C correlation | Confirms connectivity across multiple bonds, verifying the overall molecular structure. | mdpi.com |

| Isotope-Labeling (e.g., ¹⁵N) with HSQC | Interaction studies | Monitors changes in the chemical environment upon binding to other molecules. | beilstein-journals.orgnih.gov |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis in Complex Mixtures

Mass spectrometry (MS) is a fundamental technique for the analysis of this compound, primarily used to confirm its molecular weight and to analyze its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique that generates intact gas-phase ions of the molecule, allowing for precise molecular weight determination. nih.gov For this compound (C₁₆H₁₉BrN₂O₄), the expected mass would be approximately 383.24 g/mol . cymitquimica.com The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks separated by approximately 2 Da (for ⁷⁹Br and ⁸¹Br isotopes), which serves as a clear confirmation of its presence.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing further structural verification. In tryptophan derivatives, a common fragmentation pathway involves the dissociation of the N–Cα bond. nih.govresearchgate.net However, the presence of the Boc protecting group on the amine can suppress this typical fragmentation, leading to different characteristic fragment ions, such as the loss of the Boc group itself (a loss of 100 Da). Analyzing these fragmentation patterns is essential for identifying the compound in complex mixtures, for example, when monitoring chemical reactions or analyzing biological samples. The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, making it a highly sensitive and powerful tool for analysis. frontiersin.org

Advanced Spectroscopic Methods for Monitoring Biochemical Interactions and Conformation

Beyond the core techniques of HPLC, NMR, and MS, other advanced spectroscopic methods can be employed to study the properties of this compound, particularly its use as a building block in larger molecules or as a probe.

Fluorescence spectroscopy is a highly sensitive technique for monitoring biochemical interactions. While native tryptophan is fluorescent, its emission is in the UV region. pnas.org The introduction of substituents can alter these properties. Although 6-bromo substitution does not dramatically shift the emission into the visible range, if this compound is incorporated into a peptide, changes in the tryptophan fluorescence (e.g., intensity or emission maximum wavelength) can be used to monitor binding events or conformational changes in the peptide or protein. researchgate.net

Future Research Directions and Emerging Paradigms in Bromotryptophan Chemistry

Innovations in Biocatalytic Systems for Expanded Substrate Scope and Regioselectivity

The regioselective introduction of bromine into the tryptophan scaffold is a significant challenge in synthetic chemistry, often requiring harsh reagents and complex protecting group strategies. Nature, however, has evolved a class of enzymes known as flavin-dependent halogenases (FDHs) that can catalyze this transformation with remarkable precision under mild, aqueous conditions. scite.airsc.org These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) and molecular oxygen to generate a reactive halogenating species from a halide salt. rsc.org

Innovations in biocatalysis are focused on expanding the utility of these enzymes beyond their natural substrates. While FDHs that act on free tryptophan are known, such as those that produce 5-bromotryptophan, 6-bromotryptophan, and 7-bromotryptophan, their application has been hampered by narrow substrate scope and sometimes low catalytic efficiency. scite.airsc.org To overcome these limitations, researchers are employing protein engineering techniques like directed evolution and site-directed mutagenesis. For instance, RebH, a tryptophan 7-halogenase, has been engineered to accept a wider range of substrates, including tryptolines and even clinically used drugs like carvedilol (B1668590) and pindolol. rsc.org

A key aspect of this research is the manipulation of regioselectivity. The position of bromination on the indole (B1671886) ring is controlled by the enzyme's active site architecture, which positions the substrate relative to the reactive halogenating intermediate. nih.gov By comparing the active sites of different halogenases, such as the tryptophan 5-halogenase PyrH and the tryptophan 6-halogenase SttH, and creating targeted mutations, scientists have been able to alter the regioselectivity of these enzymes. rsc.org For example, a triple mutant of SttH was created that produced a mixture of 5-chloro- and 6-chlorotryptophan, demonstrating the potential to create novel biocatalysts with tailored functionalities. rsc.org

The development of high-throughput screening methods is crucial for rapidly identifying improved enzyme variants. acs.org These advancements are paving the way for the biocatalytic production of a diverse array of brominated tryptophan derivatives, including those with unnatural configurations, which are valuable building blocks for pharmaceuticals and other bioactive molecules. acs.orgacs.org

Development of Novel Chemoenzymatic and One-Pot Reaction Cascades

Enzymatic halogenation provides a green and highly regioselective method to produce bromotryptophans. scite.ai For instance, the tryptophan 6-halogenase Thal can be used to synthesize 6-bromotryptophan directly from tryptophan. scite.aiacs.org This enzymatically produced intermediate then serves as a versatile handle for subsequent chemical modifications. A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide range of aryl groups at the 6-position of the indole ring. scite.ainih.gov This has been successfully applied to unprotected halotryptophans in aqueous media. nih.gov

Researchers have developed multi-step one-pot processes that begin with the enzymatic bromination of L-tryptophan, followed by a Suzuki cross-coupling reaction, and concluding with Nα-Boc protection. nih.gov These cascades have been shown to be effective for producing various aryl-substituted tryptophan derivatives. scite.ai Furthermore, the concept has been extended to the synthesis of more complex structures, such as substituted indigo (B80030) dyes, through a four-step one-pot cascade involving enzymatic halogenation, indole generation, hydroxylation, and finally acylation or cross-coupling. researchgate.netd-nb.info

These chemoenzymatic strategies are not limited to small molecules. The halogenation of tryptophan residues within peptides has also been demonstrated, opening up avenues for the late-stage diversification of biomolecules. researchgate.net The compatibility of enzymatic reactions with subsequent chemical transformations is a key challenge, and strategies such as enzyme immobilization and compartmentalization are being explored to overcome issues of catalyst incompatibility. acs.org

Integration into Advanced Materials Science and Supramolecular Chemistry Research

The unique electronic and structural properties of brominated tryptophan derivatives, such as Boc-6-bromo-L-tryptophan, make them intriguing building blocks for the development of advanced materials and for studies in supramolecular chemistry. The bromine atom can significantly influence the photophysical properties of the tryptophan indole ring and provides a site for further functionalization, enabling the creation of materials with tailored characteristics.

One area of application is in the development of organic semiconductors and photoresponsive materials. For example, indigoid dyes derived from brominated tryptophans have been synthesized and investigated for their material properties. researchgate.netd-nb.info The incorporation of bromine atoms can alter the electronic structure of the indigo chromophore, potentially tuning its performance in electronic devices.

In supramolecular chemistry, the focus is on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. pageplace.de Tryptophan and its derivatives are known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The introduction of a bromine atom can modulate these interactions, influencing the self-assembly process and the stability of the resulting supramolecular architectures. For instance, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can be used to direct the formation of complex structures.

Furthermore, the ability to functionalize the bromo-tryptophan moiety via cross-coupling reactions opens up endless possibilities for creating complex, functional molecules for materials science. acs.org These functionalized tryptophans can be incorporated into polymers or other macromolecular scaffolds to impart specific properties, such as fluorescence or bioactivity. The arylated tryptophan derivatives, for example, have shown modified fluorescence properties, suggesting their potential use as fluorescent probes or labels in materials and biological systems. nih.gov

Computational Chemistry and Mechanistic Predictions for Reaction Optimization

Computational chemistry has become an indispensable tool for understanding and optimizing chemical and biocatalytic reactions involving bromotryptophan derivatives. scielo.br By modeling reaction mechanisms and predicting the properties of molecules and transition states, computational methods provide insights that are often difficult to obtain through experiments alone. mdpi.com

For the biocatalytic synthesis of this compound, computational studies have been instrumental in elucidating the mechanism of flavin-dependent halogenases. frontiersin.orgcore.ac.uk Quantum mechanics/molecular mechanics (QM/MM) methods are used to model the enzymatic reaction, providing a detailed picture of the substrate binding and the chemical steps involved in halogenation. nih.govresearchgate.net These studies have helped to understand the role of key amino acid residues in the enzyme's active site, such as a critical lysine (B10760008) residue that is believed to play a role in activating the halogenating species. rsc.orgnih.govresearchgate.net

Molecular dynamics (MD) simulations provide further insights into the conformational dynamics of these enzymes and how they achieve their remarkable regioselectivity. acs.orgnih.gov By simulating the enzyme-substrate complex, researchers can understand how the tryptophan molecule is positioned within the active site to favor bromination at a specific position, such as C6. nih.gov This knowledge is crucial for the rational design of enzyme mutants with altered or improved properties. For example, computational models can help predict which mutations are likely to expand the substrate scope or switch the regioselectivity of a halogenase. rsc.org

In addition to studying the enzymatic reactions, computational chemistry is also used to predict the properties of the resulting bromotryptophan derivatives and to guide the design of subsequent chemical transformations. For example, density functional theory (DFT) calculations can be used to predict the spectroscopic properties, such as NMR chemical shifts, and the reactivity of these compounds. scielo.brmdpi.com This information is valuable for optimizing reaction conditions for processes like Suzuki-Miyaura cross-coupling, ensuring high yields and selectivity.

Exploration in Advanced Bioorthogonal and Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biochempeg.comnih.gov "Click chemistry" is a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The unique properties of this compound make it a valuable tool for these advanced applications, particularly in the field of chemical biology.

The bromine atom on the tryptophan indole ring serves as a "handle" for bioorthogonal reactions. One of the most widely used reactions in this context is the palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.gov This reaction allows for the site-specific attachment of a wide variety of molecules, including fluorescent dyes, affinity tags, or drug molecules, to proteins or peptides containing a bromotryptophan residue. nih.govmdpi.com This has been demonstrated for the modification of unprotected halotryptophans and even for halotryptophan-containing peptides in aqueous conditions, highlighting its biocompatibility. nih.gov

The ability to incorporate bromotryptophan into proteins using the cell's own translational machinery (via genetic code expansion) provides a powerful method for site-specific protein labeling. nih.gov Once incorporated, the brominated residue can be selectively modified using a bioorthogonal reaction. This approach offers a high degree of control over the placement of the label, which is often difficult to achieve with traditional protein labeling methods.

While the Suzuki-Miyaura reaction is a powerful tool, the development of new bioorthogonal reactions is an active area of research. The unique electronic properties of the brominated indole ring could potentially be exploited for other types of click reactions. The goal is to develop a toolbox of bioorthogonal reactions that are fast, efficient, and can be used in a variety of biological contexts, from in vitro studies to live-cell imaging. nih.govnih.gov The development of such tools will undoubtedly lead to new insights into the complex workings of biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the Boc-protecting group to 6-bromo-L-tryptophan, and how can purity be validated?

- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under alkaline conditions (e.g., NaOH/THF). Post-synthesis, purity can be confirmed using HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to verify the absence of unreacted starting materials like 6-bromo-L-tryptophan. Melting point analysis (mp 135–137°C) and mass spectrometry further validate structural integrity .

Q. How does the bromine substituent at the 6-position of tryptophan influence its stability under varying storage conditions?

- Methodological Answer : The bromine atom increases susceptibility to photodegradation. Stability studies should include accelerated degradation experiments under UV light and controlled humidity. Analytical techniques like LC-MS can track decomposition products (e.g., debrominated derivatives). Storage below -20°C in amber vials is recommended to minimize degradation .

Q. What spectroscopic techniques are critical for distinguishing Boc-6-bromo-L-tryptophan from its enantiomers or diastereomers?

- Methodological Answer : Chiral HPLC with a cellulose-based column resolves enantiomers, while 2D-NMR (e.g., NOESY) identifies stereochemical configurations. Circular dichroism (CD) spectroscopy provides additional confirmation of optical purity, particularly for L- vs. D-forms .

Advanced Research Questions

Q. How can this compound be utilized to study tryptophan catabolism in immune modulation, and what experimental models are appropriate?

- Methodological Answer : The compound serves as a substrate analog for indoleamine 2,3-dioxygenase (IDO), a key enzyme in T-cell suppression. In vitro assays using IDO-expressing dendritic cells can quantify kynurenine production via UV-Vis spectroscopy. For in vivo relevance, murine models with allogeneic pregnancy or tumor microenvironments may be used to assess immune tolerance mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise from cell-specific uptake or metabolic differences. Dose-response curves (0.1–100 µM) and knockdown/knockout models (e.g., CRISPR-Cas9 targeting IDO or transporters) can isolate variables. Parallel metabolomics profiling identifies lineage-specific catabolic pathways .

Q. How can computational modeling predict the steric and electronic effects of the Boc group on 6-bromo-L-tryptophan’s interactions with target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations assess steric hindrance and charge distribution. Compare binding energies of this compound vs. native tryptophan in protein crystal structures (PDB entries) to evaluate competitive inhibition potential .

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in enzyme inhibition assays?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC50 values. ANOVA with Tukey’s post hoc test compares multiple concentrations. Include controls for autofluorescence (common in brominated compounds) to avoid false positives .

Q. How can isotopic labeling (e.g., 13C/15N) of this compound enhance metabolic tracing studies?

- Methodological Answer : Isotopic labels enable tracking via LC-MS/MS in pulse-chase experiments. For example, 13C-labeled tryptophan catabolites (kynurenine, quinolinic acid) can quantify flux rates in IDO-expressing systems. Ensure labeling does not alter enzyme kinetics via control kinetic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.